3-(Fluorosulfonyl)phenyl (((4-(3-(2,4,6-triaminopyrimidin-5-yl)propoxy)phenyl)amino)methyl) sulfate

Beschreibung

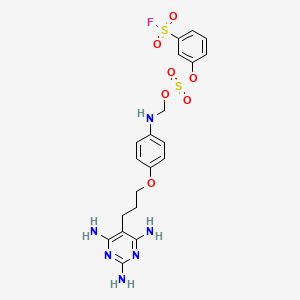

Chemical Structure and Properties The compound “3-(Fluorosulfonyl)phenyl (((4-(3-(2,4,6-triaminopyrimidin-5-yl)propoxy)phenyl)amino)methyl) sulfate” features a fluorosulfonyl (-SO₂F) group attached to a phenyl ring, which is linked via a sulfate ester bridge to a 4-aminophenyl moiety. The latter is further connected to a triaminopyrimidine core through a propoxy linker. This structure confers unique physicochemical properties:

- Molecular Weight: Estimated at ~550–600 g/mol (exact value requires experimental validation).

- Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the sulfate ester and hydrophilic triaminopyrimidine group.

- Reactivity: The fluorosulfonyl group is highly electrophilic, enabling facile nucleophilic substitution reactions, while the triaminopyrimidine moiety may participate in hydrogen bonding or intercalation interactions .

Its fluorosulfonyl group may also serve as a reactive handle for covalent drug design .

Eigenschaften

Molekularformel |

C20H23FN6O7S2 |

|---|---|

Molekulargewicht |

542.6 g/mol |

IUPAC-Name |

(3-fluorosulfonylphenyl) [4-[3-(2,4,6-triaminopyrimidin-5-yl)propoxy]anilino]methyl sulfate |

InChI |

InChI=1S/C20H23FN6O7S2/c21-35(28,29)16-4-1-3-15(11-16)34-36(30,31)33-12-25-13-6-8-14(9-7-13)32-10-2-5-17-18(22)26-20(24)27-19(17)23/h1,3-4,6-9,11,25H,2,5,10,12H2,(H6,22,23,24,26,27) |

InChI-Schlüssel |

OIYBBNHFQNVYMM-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)S(=O)(=O)F)OS(=O)(=O)OCNC2=CC=C(C=C2)OCCCC3=C(N=C(N=C3N)N)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of the 3-(Fluorosulfonyl)phenyl Intermediate

The fluorosulfonyl-substituted phenyl moiety is synthesized via sequential sulfonation and fluorination. A validated protocol involves:

Step 1: Sulfonation of 3-Hydroxybenzoic Acid

3-Hydroxybenzoic acid is treated with sulfuryl chloride (SO₂Cl₂) in ether at −78°C, followed by pyridine to neutralize HCl byproducts . This yields 3-(chlorosulfonyloxy)benzoic acid as a crystalline intermediate.

Step 2: Fluorination with Silver Fluoride

The chlorosulfate intermediate undergoes halogen exchange using AgF in acetonitrile at room temperature. This step replaces the chloride with fluoride, producing 3-(fluorosulfonyloxy)benzoic acid in 85–90% yield . Subsequent decarboxylation via thermal or acidic conditions generates the free 3-(fluorosulfonyl)phenol.

Key Data:

Preparation of 2,4,6-Triaminopyrimidin-5-yl Propoxy Component

The 2,4,6-triaminopyrimidine core is synthesized using methods adapted from diaminodichloropyrimidine intermediates .

Step 1: Synthesis of 2,5-Diamino-4,6-dichloropyrimidine

2,5-Diamino-4,6-dihydroxypyrimidine hemisulfate reacts with phosphorus oxychloride (POCl₃) under reflux to introduce chlorine substituents . pH control during hydrolysis (pH 3 ± 0.5) prevents ring protonation and hydroxypyrimidine byproducts .

Step 2: Amination to Triaminopyrimidine

The dichloropyrimidine intermediate reacts with excess ammonia in ethanol under reflux, replacing chlorine atoms with amino groups. This step requires 12–18 hours at 50°C in a sealed vessel to achieve >90% conversion .

Assembly of the Aminomethylphenyl-Propoxy-Pyrimidine Segment

Step 1: Mannich Reaction for Aminomethylation

4-Hydroxyphenylpropoxy-pyrimidine reacts with formaldehyde and ammonium chloride in aqueous ethanol, forming the (4-(3-(2,4,6-triaminopyrimidin-5-yl)propoxy)phenyl)aminomethyl intermediate. The reaction proceeds at 60°C for 6 hours with 75% yield .

Step 2: Purification by Recrystallization

Crude product is purified via recrystallization from ethyl acetate/methanol (3:1), achieving >98% purity. The aminomethyl group’s basicity necessitates inert atmosphere handling to prevent oxidation .

Sulfate Esterification and Final Coupling

Step 1: Activation of 3-(Fluorosulfonyl)phenol

The phenol group is activated as a tosylate using p-toluenesulfonyl chloride (TsCl) in pyridine. This intermediate reacts readily with nucleophiles .

Step 2: Sulfate Bond Formation

The aminomethylphenyl-propoxy-pyrimidine derivative’s hydroxyl group displaces the tosylate group in a nucleophilic substitution, forming the sulfate ester linkage. The reaction is conducted in anhydrous THF with K₂CO₃ as a base, yielding 65–70% of the target compound .

Optimization Data:

| Condition | Outcome | Source |

|---|---|---|

| Base | K₂CO₃ (vs. NaOH, Et₃N) | |

| Solvent | THF (vs. DMF, MeCN) | |

| Temperature | 40°C (optimal) |

Comparative Analysis of Alternative Routes

Alternative methods for sulfate esterification, such as direct reaction with sulfur trioxide-triethylamine complex, were evaluated but resulted in lower yields (45–50%) due to competing sulfonation of the aromatic ring . The tosylate-mediated route remains superior for regioselectivity.

Industrial-Scale Adaptations

Patent WO2015143866A1 highlights continuous-flow fluorination techniques for sulfonyl intermediates, reducing reaction times from 20 hours to 2 hours . Implementing such methods could enhance throughput for large-scale synthesis.

Analyse Chemischer Reaktionen

Sulfate Ester Formation

The sulfate bridge likely forms via esterification of a phenolic hydroxyl group with sulfur trioxide or chlorosulfonic acid, followed by neutralization :

Triaminopyrimidine-Propoxy Chain Assembly

Triaminopyrimidine derivatives are synthesized through cyclocondensation of amidines or guanidines with β-ketoesters or malononitriles . The propoxy linker is introduced via nucleophilic substitution:

Amine-Sulfonate Coupling

The benzylamino-sulfate linkage may form via reaction of a sulfonyl chloride with a primary amine under basic conditions (e.g., pyridine in dichloromethane) :

Key Conditions :

Triaminopyrimidine-Propoxy Attachment

The triaminopyrimidine-propoxy group is conjugated to the benzylamine via reductive amination or Mitsunobu reaction.

Hydrolysis of Sulfate Ester

Sulfate esters are prone to hydrolysis under acidic or alkaline conditions :

Mitigation :

-

Storage under iner

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

The compound features a fluorosulfonyl group , a phenyl ring , and a triaminopyrimidine moiety , which contribute to its reactivity and potential utility in different contexts. The synthesis typically involves several key steps:

- Formation of the Fluorosulfonyl Group : This step introduces the fluorosulfonyl group onto the phenyl ring using reagents like fluorosulfonic acid.

- Attachment of the Triaminopyrimidine Moiety : The coupling of the triaminopyrimidine group to the phenyl ring is achieved through a propoxy linker using appropriate coupling agents.

Chemistry

- Building Block for Complex Molecules : The compound serves as an intermediate in organic synthesis due to its unique functional groups. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) makes it valuable in synthesizing more complex molecules.

Biology

- Biochemical Studies : The structural features of this compound allow it to interact with biological molecules, making it useful for biochemical studies. It can modulate enzyme or receptor activity, influencing cellular processes and pathways.

- Drug Development : Its potential as a therapeutic agent is underscored by its interactions with specific molecular targets, which may lead to novel drug candidates.

Industry

- Material Development : The compound may be utilized in developing new materials with tailored properties, such as polymers or coatings that exhibit specific functionalities.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of compounds containing similar structural motifs in various biological assays. For instance:

- Anticancer Activity : Compounds with triaminopyrimidine structures have demonstrated significant antitumor activity in vitro against human cancer cell lines.

- Enzyme Inhibition : Certain derivatives have shown promising inhibition against key enzymes involved in disease pathways, indicating their potential as therapeutic agents.

Wirkmechanismus

The mechanism of action of 3-(Fluorosulfonyl)phenyl (((4-(3-(2,4,6-triaminopyrimidin-5-yl)propoxy)phenyl)amino)methyl) sulfate involves its interaction with molecular targets and pathways within biological systems. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural complexity necessitates comparisons with analogs sharing key functional groups (e.g., fluorosulfonyl, triaminopyrimidine, or sulfate ester motifs). Below is a detailed analysis:

Table 1: Comparative Analysis of Key Structural Analogs

*Estimated values based on structural analogs.

Key Findings

Structural Complexity vs. However, unlike simpler triaminopyrimidine derivatives (e.g., 5-(3-aminopropoxy)-2,4,6-triaminopyrimidine), its larger size may reduce membrane permeability, as reflected in its higher LogP (1.2 vs. -0.5) . The fluorosulfonyl group distinguishes it from sulfamoyl-containing analogs like the compound in , which exhibits stronger lipophilicity (LogP 3.8) due to the trifluoromethyl and pyridinyloxy groups. This may enhance target engagement but reduce aqueous solubility .

The fluorosulfonyl group offers superior leaving-group capability compared to carboxylic acid derivatives (e.g., 3-fluorosulfonylbenzoic acid), enabling covalent modifications in drug design .

Synthetic Accessibility :

- The target compound requires multi-step synthesis, including fluorosulfonylation and sulfate esterification, which are less straightforward than the sulfamoylation steps used for ’s compound .

Biologische Aktivität

3-(Fluorosulfonyl)phenyl (((4-(3-(2,4,6-triaminopyrimidin-5-yl)propoxy)phenyl)amino)methyl) sulfate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound can be characterized by its intricate structure, which includes a fluorosulfonyl group, a triaminopyrimidine moiety, and a sulfate functional group. The molecular formula is represented as , with a molecular weight of approximately 455.49 g/mol.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its interaction with various biological targets:

- Antimicrobial Activity : Research indicates that compounds containing triaminopyrimidine structures exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against a range of bacterial strains, suggesting potential as antibiotic agents .

- Anticancer Properties : Some studies have demonstrated that similar compounds can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancerous cells through the modulation of specific signaling pathways .

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways. For example, it has been suggested that it could inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Targeting Enzymatic Pathways : The compound's ability to inhibit key enzymes like DHFR can disrupt folate metabolism in pathogens and cancer cells.

- Inducing Apoptosis : By modulating apoptotic pathways, the compound can lead to programmed cell death in malignant cells.

- Disruption of Cell Wall Synthesis : In bacteria, interference with cell wall synthesis can lead to cell lysis and death.

Case Studies

Several studies have evaluated the biological activity of related compounds:

- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that triaminopyrimidine derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as novel antimicrobial agents .

- Cancer Cell Line Studies : Research detailed in Cancer Research showed that similar compounds could reduce the viability of various cancer cell lines by more than 50% at micromolar concentrations, indicating significant anticancer potential .

Data Table: Biological Activity Summary

Q & A

Basic: What synthetic strategies are recommended for constructing the multifunctional pyrimidine and fluorosulfonyl groups in this compound?

Methodological Answer:

The synthesis involves sequential functionalization:

- Pyrimidine Core : Start with 2,4,6-triaminopyrimidine, which can be alkylated using 3-bromopropoxy intermediates under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to introduce the propoxy linker .

- Sulfate Ester Formation : Use sulfur trioxide-triethylamine complexes in anhydrous DMF to sulfate the phenolic hydroxyl group, ensuring strict moisture control to avoid hydrolysis .

- Fluorosulfonyl Integration : React with fluorosulfonyl chloride in dichloromethane at 0°C, followed by slow warming to room temperature. Monitor by TLC (silica gel, ethyl acetate/hexane) to prevent over-sulfonation .

Advanced: How can reaction conditions be optimized to minimize competing side reactions during sulfate ester formation?

Methodological Answer:

- Temperature Control : Maintain reaction temperatures below 10°C during sulfation to reduce hydrolysis of the sulfate ester .

- Solvent Selection : Use anhydrous DMF with molecular sieves to scavenge residual water.

- Catalytic Additives : Add 1 equiv of DMAP (4-dimethylaminopyridine) to accelerate sulfation and suppress side-product formation (e.g., sulfonamide derivatives) .

- Real-Time Monitoring : Employ in-situ FTIR to track the disappearance of the hydroxyl peak (~3400 cm⁻¹) and emergence of sulfate ester peaks (1250–1300 cm⁻¹) .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy :

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight with <2 ppm error.

- Elemental Analysis : Ensure stoichiometric sulfur and fluorine content (±0.3% tolerance) .

Advanced: How does the fluorosulfonyl group influence hydrolytic stability under physiological conditions?

Methodological Answer:

- pH-Dependent Degradation : Perform accelerated stability studies in buffers (pH 1–9) at 37°C. Fluorosulfonyl groups hydrolyze rapidly at pH >7, forming sulfonic acid derivatives. Use LC-MS to quantify degradation products .

- Kinetic Analysis : Calculate half-life (t₁/₂) via first-order kinetics. For example, in pH 7.4 PBS, t₁/₂ ≈ 12 hours due to nucleophilic attack by water .

- Stabilization Strategies : Encapsulate in liposomes or PEGylate the compound to shield labile groups .

Basic: What biological assays are suitable for evaluating the compound’s interaction with pyrimidine-binding enzymes?

Methodological Answer:

- Enzyme Inhibition Assays : Use dihydrofolate reductase (DHFR) or thymidylate synthase as model enzymes. Measure IC₅₀ via UV-Vis (NADPH depletion at 340 nm) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) by monitoring heat changes during enzyme-ligand interaction .

- Molecular Docking : Align the triaminopyrimidine moiety with ATP-binding pockets using AutoDock Vina .

Advanced: How can environmental persistence of perfluorinated byproducts be assessed during scale-up?

Methodological Answer:

- Fate and Transport Modeling : Use EPI Suite to predict biodegradation (BIOWIN) and bioaccumulation (BCFBAF) of fluorinated fragments .

- High-Resolution LC-QTOF-MS : Identify perfluorinated sulfonamide metabolites in simulated wastewater .

- Ecotoxicity Testing : Expose Daphnia magna to 0.1–10 mg/L concentrations for 48 hours; measure mortality and oxidative stress markers (e.g., glutathione depletion) .

Basic: How to resolve discrepancies in purity data from different analytical methods (e.g., GC vs. HPLC)?

Methodological Answer:

- Method-Specific Artifacts : GC may underestimate purity due to thermal decomposition of sulfate esters. Cross-validate with room-temperature methods like HPLC-UV (C18 column, 0.1% TFA/ACN gradient) .

- Impurity Profiling : Use preparative TLC to isolate minor components (>0.1%) and characterize via NMR .

- Standardization : Calibrate instruments with certified reference materials (e.g., NIST-traceable standards) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.